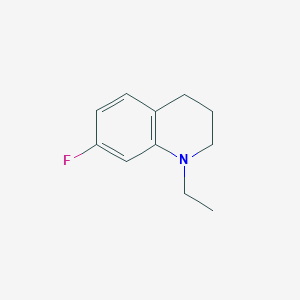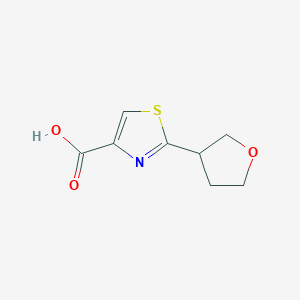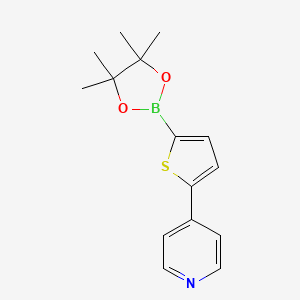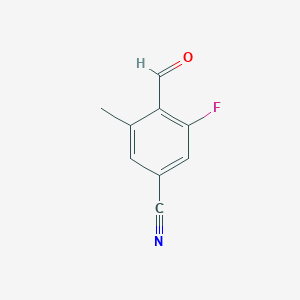![molecular formula C6H2BrClN2S B13671217 7-Bromo-2-chlorothiazolo[4,5-c]pyridine](/img/structure/B13671217.png)
7-Bromo-2-chlorothiazolo[4,5-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-chlorothiazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the thiazole and pyridine family This compound is characterized by the presence of both bromine and chlorine atoms attached to a fused thiazole-pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chlorothiazolo[4,5-c]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2-aminothiazole with a brominated pyridine derivative under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2-chlorothiazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazolo[4,5-c]pyridine derivatives .
Scientific Research Applications
7-Bromo-2-chlorothiazolo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2-chlorothiazolo[4,5-c]pyridine varies depending on its application:
Antimicrobial Activity: It disrupts the cell membrane integrity of microbes, leading to cell death.
Anticancer Activity: The compound induces apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as inhibiting DNA synthesis or interfering with cell signaling pathways.
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure but differ in the position and type of substituents.
Pyrano[2,3-d]thiazoles: These compounds have a pyran ring fused to the thiazole ring instead of a pyridine ring.
Uniqueness: 7-Bromo-2-chlorothiazolo[4,5-c]pyridine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potency and selectivity in various applications .
Properties
Molecular Formula |
C6H2BrClN2S |
|---|---|
Molecular Weight |
249.52 g/mol |
IUPAC Name |
7-bromo-2-chloro-[1,3]thiazolo[4,5-c]pyridine |
InChI |
InChI=1S/C6H2BrClN2S/c7-3-1-9-2-4-5(3)11-6(8)10-4/h1-2H |
InChI Key |
VMYBYDOXGDQVME-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)SC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,8-Dimethyl-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13671183.png)
![(5e)-5-(Quinolin-6-Ylmethylidene)-2-[(Thiophen-2-Ylmethyl)amino]-1,3-Thiazol-4(5h)-One](/img/structure/B13671187.png)

![1-(Pyrrolo[1,2-b]pyridazin-6-yl)ethanone](/img/structure/B13671202.png)
![9,9-Dimethyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13671208.png)
![Ethyl 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate](/img/structure/B13671210.png)


![3-Chloro-4-iodobenzo[d]isoxazole](/img/structure/B13671224.png)


